
GNE 220
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GNE 220 is a potent and selective inhibitor of MAP4K4 . It has an IC50 of 7 nM . It also inhibits a few other kinases with IC50s of 9 nM, 476 nM, and 1.1 μM for MINK (MAP4K6), DMPK, and KHS1 (MAP4K5), respectively .
Molecular Structure Analysis
The chemical formula of GNE 220 is C25H26N8 . Its exact mass is 438.23 and its molecular weight is 438.539 . The IUPAC name for GNE 220 is 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-8-(4-(4-methylpiperazin-1-yl)phenyl)-5H-pyrido[3’,2’:4,5]pyrrolo[3,2-d]pyrimidine .Physical And Chemical Properties Analysis
GNE 220 is a solid powder . It is soluble in DMSO . The storage conditions recommended are dry, dark, and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .Aplicaciones Científicas De Investigación
Investigation of Even–Even 220–230Th Isotopes
The isotopes of thorium (Th), specifically 220−230Th, have been investigated for their properties and energy states. This study involved calculating the energy states of these isotopes and examining phenomena like back-bending and energy staggering in ground state bands. The Interacting Boson Model (IBM-1), the IVBM model, and the Bohr and Mottelson model were employed in these calculations, with adjustments made to improve accuracy (Ahmed et al., 2018).
CFD Simulation of Thoron (220Rn) Concentration for Mitigation
A study was conducted on the release of thoron (220Rn) gas in occupational environments, specifically in relation to the thorium fuel cycle. A "Delay Volume Technique" was investigated for mitigating 220Rn, using Computational Fluid Dynamics (CFD) to model different flow conditions and transmission factors. The study confirmed that flow and the positions of inlet and outlet are significant in controlling thoron within the chamber. This research validates the use of CFD in such experimental conditions (Agarwal et al., 2014).
Neutron Emission in Spent Nuclear Fuel
A project under the Next Generation Safeguards Initiative investigated the total neutron emission (GNE) from spent nuclear fuel. The research focused on understanding neutron emissions in different burn strategies, with the aim of improving nuclear fuel recycling and waste minimization. Detailed characterizations of GNE provide valuable data for the development of safeguards and understanding the constituents of nuclear assemblies (Weldon et al., 2015).
Cladding and Duct Materials for Advanced Nuclear Recycle Reactors
The Global Nuclear Energy Partnership (GNEP) aimed to expand nuclear energy use while minimizing proliferation risks and nuclear waste. Research under GNEP focused on materials requirements for advanced nuclear recycle reactors. This study discusses the materials requirements for such reactors and their implications for safety, sustainability, and energy efficiency (Allen et al., 2008).
Gas Cooled Fast Reactor Research in Europe
European research on gas-cooled fast reactors (GFRs) aims to develop a sustainable, safe, and economic nuclear energy system. This research contributes to the Generation IV (Gen IV) initiative, focusing on efficient electricity generation and the potential for hydrogen production. The study covers the evolution of the GFR concept and its role in the future of nuclear energy, including European involvement in Generation IV's GFR system (Stainsby et al., 2011).
Propiedades
Número CAS |
1199590-75-4 |
|---|---|
Nombre del producto |
GNE 220 |
Fórmula molecular |
C₂₅H₂₆N₈ |
Peso molecular |
438.53 |
Nombre IUPAC |
4-methyl-8-[4-(4-methylpiperazin-1-yl)phenyl]-2-(1-methylpyrazol-4-yl)-5H-pyrido[4,5]pyrrolo[1,2-d]pyrimidine |
InChI |
InChI=1S/C25H26N8/c1-16-22-23(30-24(28-16)19-14-27-32(3)15-19)21-12-18(13-26-25(21)29-22)17-4-6-20(7-5-17)33-10-8-31(2)9-11-33/h4-7,12-15H,8-11H2,1-3H3,(H,26,29) |
Clave InChI |
HXIPOURWZRATPT-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC2=C1NC3=NC=C(C=C23)C4=CC=C(C=C4)N5CCN(CC5)C)C6=CN(N=C6)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



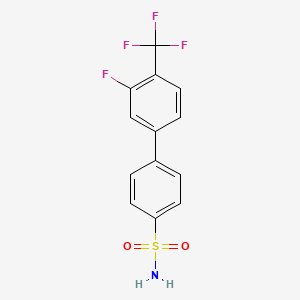
![3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B560448.png)
![2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid](/img/structure/B560449.png)
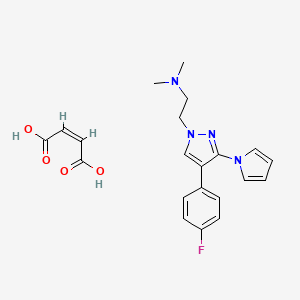
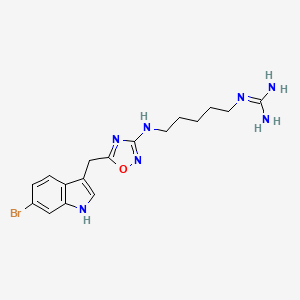
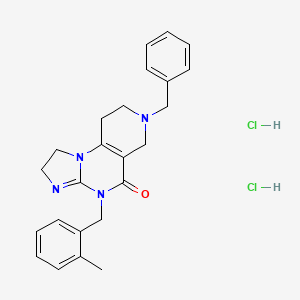
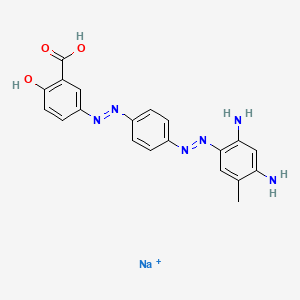
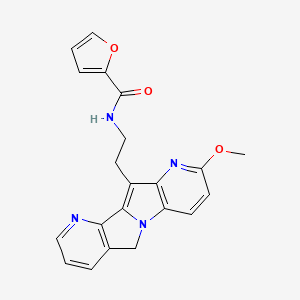
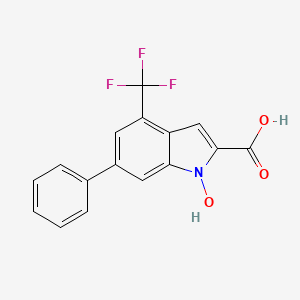
![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)
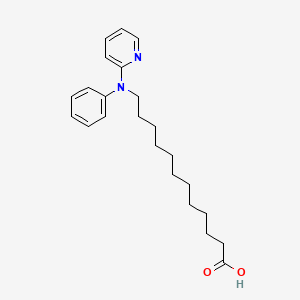
![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)
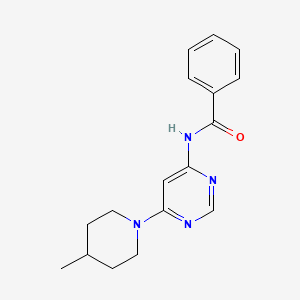
![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide](/img/structure/B560465.png)